2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide
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Overview
Description
2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic heterocycle, and is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-cyclohexylbutanamide involves multiple steps. One common method starts with the preparation of the pteridine core, followed by the introduction of the benzyl group at the 3-position and the oxo group at the 4-position. The sulfanyl group is then added at the 2-position, and finally, the N-cyclohexylbutanamide moiety is attached. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activities and metabolic pathways.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine core can mimic natural substrates of certain enzymes, thereby inhibiting their activity. The benzyl and cyclohexylbutanamide groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)butanamide: Differing in the substituent on the amide nitrogen.
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid: Featuring a quinazolin core instead of a pteridine core.
2-[(3-benzyl-4-oxo-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: Incorporating a thieno-pyrimidin core.
Properties
Molecular Formula |
C23H27N5O2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxopteridin-2-yl)sulfanyl-N-cyclohexylbutanamide |
InChI |
InChI=1S/C23H27N5O2S/c1-2-18(21(29)26-17-11-7-4-8-12-17)31-23-27-20-19(24-13-14-25-20)22(30)28(23)15-16-9-5-3-6-10-16/h3,5-6,9-10,13-14,17-18H,2,4,7-8,11-12,15H2,1H3,(H,26,29) |
InChI Key |
PPIYDLKHTUNVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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